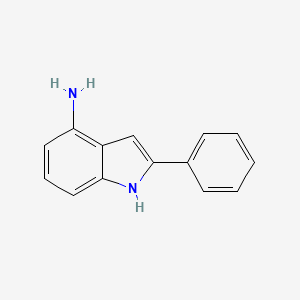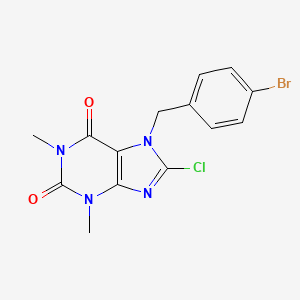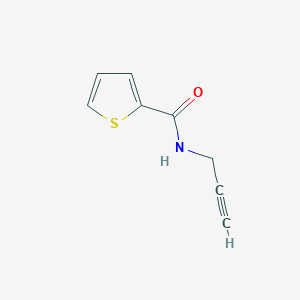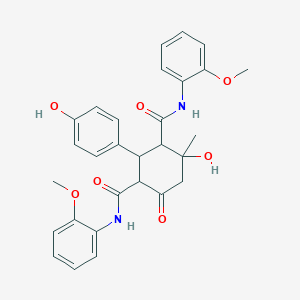![molecular formula C32H40N4O4 B10869780 4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide](/img/structure/B10869780.png)
4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as α,α-4-trimethylbenzenemethanol or 1,1-dimethyl-2-(4-methylphenyl)ethanol .
- It is an organic compound with the chemical formula C10H14O .
- Appearance: It appears as a white crystalline solid with a mint-like fragrance.
- Solubility: It is soluble in ethanol, ether, and most organic solvents.
- Uses: It serves as a raw material for synthesizing fragrances and flavor compounds. Additionally, it finds applications in dye synthesis and as a preservative .
Preparation Methods
- Synthetic Routes : 2-(4-methylphenyl)propan-2-ol can be synthesized by reacting 4-methylphenylacetone with a reducing agent (e.g., hydrogen gas and a catalyst like lithium aluminum hydride) under appropriate conditions.
- Industrial Production : While industrial-scale production methods may vary, the synthetic route remains consistent.
Chemical Reactions Analysis
- Reactions : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid.
- Reduction : Reducing agents such as lithium aluminum hydride.
- Substitution : Various nucleophiles (e.g., amines, alcohols) can replace functional groups.
- Major Products : The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
- Medicine : Research on its pharmacological properties and potential therapeutic applications.
- Industry : Employed in fragrance and flavor industries.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinct features compared to other similar compounds.
- Similar Compounds : Provide a list of related compounds (e.g., other benzyl alcohols, diazepines).
Remember that while this compound has low toxicity, appropriate safety precautions should still be taken during handling and use.
Properties
Molecular Formula |
C32H40N4O4 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
4-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(2-morpholin-4-ylethyl)-4-oxobutanamide |
InChI |
InChI=1S/C32H40N4O4/c1-22-8-10-23(11-9-22)31-30-25(20-32(2,3)21-27(30)37)34-24-6-4-5-7-26(24)36(31)29(39)13-12-28(38)33-14-15-35-16-18-40-19-17-35/h4-11,31,34H,12-21H2,1-3H3,(H,33,38) |
InChI Key |
FRKZDCSJAQAROM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CCC(=O)NCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-{4-[4-(morpholinomethyl)-1,3-thiazol-2-YL]piperazino}-1-propanone](/img/structure/B10869700.png)
![6-[(E)-2-(furan-2-yl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869710.png)
![(2E)-N'-(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)-3-phenylprop-2-enehydrazide](/img/structure/B10869729.png)

![2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide](/img/structure/B10869744.png)
![2-({2-[(4-Carboxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10869750.png)


![2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]](/img/structure/B10869782.png)
![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10869785.png)
![3-nitro-5-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10869786.png)

![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)

